molecular formula C4H9Li B1211817 tert-Butyllithium CAS No. 594-19-4

tert-Butyllithium

Cat. No.: B1211817
CAS No.: 594-19-4
M. Wt: 64.1 g/mol
InChI Key: UBJFKNSINUCEAL-UHFFFAOYSA-N
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Description

tert-Butyllithium is a chemical compound with the formula (CH₃)₃CLi. It is an organolithium reagent widely used in organic synthesis due to its strong basicity and nucleophilicity. This compound is highly reactive and pyrophoric, meaning it can spontaneously ignite upon exposure to air. It is typically handled in solution form, often in hydrocarbons like pentane.

Mechanism of Action

Target of Action

tert-Butyllithium primarily targets carbon molecules, including benzene . As an organolithium compound, it is a strong base and is capable of deprotonating many carbon molecules .

Mode of Action

This compound interacts with its targets through a process known as deprotonation . This involves the removal of a proton (H+) from a molecule, resulting in the formation of a carbanion . The lithium-carbon bond in this compound is highly polarized, having about 40 percent ionic character . The molecule reacts like a carbanion, as is represented by these two resonance structures .

Biochemical Pathways

This compound is renowned for deprotonation of carbon acids (C-H bonds). One example is the double deprotonation of allyl alcohol . Other examples are the deprotonation of vinyl ethers . In combination with n-butyllithium, this compound monolithiates ferrocene . This compound deprotonates dichloromethane . Similar to n-butyllithium, this compound can be used for lithium–halogen exchange reactions .

Result of Action

The result of this compound’s action is the generation of fully substituted carbon atoms . The forces driving stereoselectivity will be discussed in detail . Where appropriate, computational results will be introduced to provide a better understanding for the structure and reactivity of tertiary alkyllithium reagents .

Action Environment

This compound is a pyrophoric substance, meaning that it spontaneously ignites on exposure to air . Therefore, air-free techniques are important so as to prevent this compound from reacting violently with oxygen and moisture . To minimize degradation by solvents, reactions involving this compound are often conducted at very low temperatures in special solvents, such as the Trapp solvent mixture . More so than other alkyllithium compounds, this compound reacts with ethers .

Biochemical Analysis

Biochemical Properties

tert-Butyllithium plays a crucial role in biochemical reactions due to its strong nucleophilic and basic nature. It interacts with various enzymes, proteins, and other biomolecules, often facilitating the formation of carbon-carbon bonds. For instance, this compound can deprotonate weak acids, leading to the formation of carbanions that can further react with electrophiles. This compound is also known to interact with enzymes involved in metabolic pathways, altering their activity and, consequently, the biochemical processes they regulate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its strong nucleophilic and basic properties. At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it can deprotonate substrates, forming reactive intermediates that can further interact with enzymes and other biomolecules. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its instability and tendency to degrade, which can influence its long-term effects on cellular function. Studies have shown that this compound can cause immediate oxidative stress and cell damage, but its long-term effects may include alterations in gene expression and metabolic pathways. The stability and degradation of this compound are critical factors in determining its temporal effects in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe oxidative stress, cell damage, and even cell death. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes. For example, this compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production. These interactions highlight the compound’s significant impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. For instance, this compound can bind to specific transporters that facilitate its entry into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .

Preparation Methods

tert-Butyllithium is commercially produced by the reaction of tert-butyl chloride with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

(CH₃)₃CCl+2Li(CH₃)₃CLi+LiCl\text{(CH₃)₃CCl} + 2\text{Li} \rightarrow \text{(CH₃)₃CLi} + \text{LiCl} (CH₃)₃CCl+2Li→(CH₃)₃CLi+LiCl

This method involves the reductive lithiation of alkyl chlorides, where an electron from a lithium atom enters the C–Cl σ* orbital, leading to the cleavage of the C–Cl bond and formation of the organolithium compound .

Chemical Reactions Analysis

tert-Butyllithium undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyllithium is extensively used in scientific research and industrial applications:

Comparison with Similar Compounds

tert-Butyllithium is compared with other organolithium compounds such as n-butyllithium and sec-butyllithium. Unlike n-butyllithium, which exists as both a hexamer and a tetramer, this compound exists exclusively as a tetramer with a cubane structure. This unique structure contributes to its distinct reactivity and stability. Similar compounds include:

Properties

IUPAC Name

lithium;2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJFKNSINUCEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[C-](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883457
Record name Lithium, (1,1-dimethylethyl)-
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Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS]
Record name tert-Butyllithium
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CAS No.

594-19-4
Record name tert-Butyllithium
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Record name Lithium, (1,1-dimethylethyl)-
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Record name Lithium, (1,1-dimethylethyl)-
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Record name tert-butyllithium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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